5-chloro-2-fluoro-4-iodobenzaldehyde
Description
Molecular Formula: C₇H₃ClFIO
Molecular Weight: 284.45 g/mol
Structure: A benzaldehyde derivative substituted with chlorine (position 5), fluorine (position 2), and iodine (position 4).
This halogen-rich aromatic aldehyde is a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its multiple halogen substituents enhance reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), enabling the construction of complex molecules . The iodine atom, in particular, serves as a heavy halogen for isotopic labeling or as a directing group in catalysis.
Properties
CAS No. |
2386033-94-7 |
|---|---|
Molecular Formula |
C7H3ClFIO |
Molecular Weight |
284.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-fluoro-4-iodobenzaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of a precursor benzaldehyde compound. For instance, starting with 2-fluoro-5-iodobenzaldehyde, chlorination can be achieved using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: In an industrial setting, the production of 5-chloro-2-fluoro-4-iodobenzaldehyde may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluoro-4-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 5-chloro-2-fluoro-4-iodobenzoic acid.
Reduction: Formation of 5-chloro-2-fluoro-4-iodobenzyl alcohol.
Scientific Research Applications
5-Chloro-2-fluoro-4-iodobenzaldehyde is utilized in numerous scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Potential use in the development of diagnostic agents and therapeutic compounds.
Industry: As an intermediate in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-chloro-2-fluoro-4-iodobenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to molecular targets, facilitating various biochemical pathways .
Comparison with Similar Compounds
5-Chloro-2-Hydroxy-3-Iodobenzaldehyde (CAS 215124-03-1)
Molecular Formula : C₇H₄ClIO₂
Molecular Weight : 298.46 g/mol
Key Differences :
- Substituents : Replaces the fluorine at position 2 with a hydroxyl (-OH) group.
- Reactivity : The hydroxyl group increases polarity and hydrogen-bonding capacity, making it more suitable for aqueous-phase reactions or as a chelating agent. However, it reduces stability under acidic or oxidative conditions compared to the fluoro analog .
- Applications: Preferred in medicinal chemistry for targeting enzymes or receptors sensitive to hydrogen-bond donors.
2-Bromo-5-Chloro-3-Methoxythiophene
Molecular Formula : C₅H₃BrClOS
Molecular Weight : 233.50 g/mol
Key Differences :
- Core Structure : Thiophene (sulfur-containing heterocycle) vs. benzene.
- Substituents : Bromine (position 2), chlorine (position 5), and methoxy (position 3).
- Electronic Properties : The thiophene ring enhances electron-richness, favoring electrophilic substitutions. Methoxy groups further donate electrons, while bromine offers distinct reactivity in metal-catalyzed couplings .
- Applications : Primarily used in optoelectronics and conductive polymer synthesis.
2-Chloro-N-[4-(Dimethylamino)phenyl]-5-Iodobenzamide
Molecular Formula : C₁₅H₁₄ClIN₂O
Molecular Weight : 400.64 g/mol
Key Differences :
- Functional Groups: Replaces the aldehyde group with a benzamide moiety and introduces a dimethylamino group.
- Bioactivity: The amide group enhances binding to biological targets (e.g., kinases or GPCRs), while the dimethylamino group improves solubility and membrane permeability .
Data Table: Comparative Analysis
Research Findings and Implications
Reactivity Trends :
- The iodine in 5-chloro-2-fluoro-4-iodobenzaldehyde facilitates high-yield cross-coupling reactions, whereas bromine in 2-bromo-5-chloro-3-methoxythiophene offers faster kinetics but lower selectivity .
- Hydroxyl groups (as in 5-chloro-2-hydroxy-3-iodobenzaldehyde) increase susceptibility to oxidation, limiting use in harsh reaction conditions .
- Biological Relevance: The dimethylamino group in 2-chloro-N-[4-(dimethylamino)phenyl]-5-iodobenzamide enhances cellular uptake, making it superior for in vitro assays compared to the aldehyde derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
